![molecular formula C13H15N3O2S B3479807 3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3479807.png)
3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Overview
Description
3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one, also known as ETT, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. In
Mechanism of Action
The exact mechanism of action of 3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is not fully understood. However, studies have suggested that 3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one may exert its therapeutic effects by inhibiting the activity of specific enzymes and proteins involved in various biological pathways. For example, 3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine in the brain, which may improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which can protect cells from oxidative damage. 3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has also been shown to have anti-inflammatory effects, which can reduce inflammation in the body. Additionally, 3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has been reported to have anti-tumor and anti-cancer effects, which can inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and yield. Additionally, 3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has been shown to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments. However, one limitation of 3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one. One area of interest is the potential use of 3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has shown potential in treating cancer and may be further studied for its anti-tumor effects. Furthermore, the development of new synthesis methods for 3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one may lead to improved yields and purity, which can facilitate further research on this compound.
Conclusion:
In conclusion, 3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a heterocyclic compound that has shown significant potential in various scientific research studies. Its potential therapeutic applications in treating various diseases make it an attractive compound for further research. However, more studies are needed to fully understand the mechanism of action and potential side effects of 3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one.
Scientific Research Applications
3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anti-inflammatory, anti-tumor, anti-cancer, and anti-microbial activities. 3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has been studied extensively for its potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-18-11-5-3-10(4-6-11)15-8-14-13-16(9-15)12(17)7-19-13/h3-6H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAJBKFTFYGBGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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